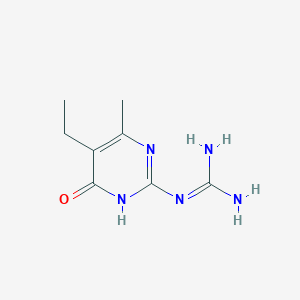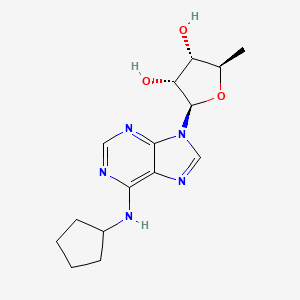
N''-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a compound belonging to the class of dihydropyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency and simplicity, making it a popular choice for synthesizing dihydropyrimidines .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction temperatures to ensure the efficient production of the compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
N’'-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of N’'-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’'-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine include other dihydropyrimidines, such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate .
Uniqueness
What sets N’'-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine apart from similar compounds is its specific structure, which imparts unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
| 88067-37-2 | |
Molekularformel |
C8H13N5O |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C8H13N5O/c1-3-5-4(2)11-8(12-6(5)14)13-7(9)10/h3H2,1-2H3,(H5,9,10,11,12,13,14) |
InChI-Schlüssel |
CSLNTARCYJJCEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)N=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Benzyl-4,5,6,7-tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B12906041.png)


